2-({3-[(2,2-Dimethylpropanoyl)amino]-anilino}carbonyl)cyclohexanecarboxylic acid
Description
This compound features a cyclohexanecarboxylic acid core substituted with a 3-[(2,2-dimethylpropanoyl)amino]anilino carbonyl group. Its structural complexity suggests applications in medicinal chemistry, particularly as a ligand for receptors or enzymes requiring rigid, lipophilic scaffolds .
Properties
IUPAC Name |
2-[[3-(2,2-dimethylpropanoylamino)phenyl]carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-19(2,3)18(25)21-13-8-6-7-12(11-13)20-16(22)14-9-4-5-10-15(14)17(23)24/h6-8,11,14-15H,4-5,9-10H2,1-3H3,(H,20,22)(H,21,25)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJJUWGCLMWZPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2CCCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Functionalization of the Cyclohexane Ring
The 1,2-disubstituted cyclohexane scaffold is synthesized via Diels-Alder cycloaddition followed by hydrogenation:
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Diels-Alder Reaction : Maleic anhydride reacts with 1,3-butadiene to form cis-cyclohex-4-ene-1,2-dicarboxylic anhydride.
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Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) saturates the cyclohexene ring, yielding cis-cyclohexane-1,2-dicarboxylic anhydride.
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Selective Hydrolysis : The anhydride is hydrolyzed under basic conditions (NaOH, H₂O) to isolate cyclohexane-1,2-dicarboxylic acid.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Maleic anhydride, 1,3-butadiene, Δ | 85–90 |
| 2 | H₂ (1 atm), 10% Pd/C, EtOAc | 95 |
| 3 | NaOH (2 M), reflux | 88 |
Synthesis of 3-Pivalamidoaniline
Nitro Reduction and Acylation
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Nitration : Acetanilide is nitrated (HNO₃, H₂SO₄) to yield 3-nitroacetanilide.
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Hydrolysis : The acetyl group is removed (HCl, H₂O, Δ) to produce 3-nitroaniline.
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Pivaloylation : 3-Nitroaniline reacts with pivaloyl chloride (Et₃N, DCM) to form N-(3-nitrophenyl)pivalamide.
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Catalytic Hydrogenation : The nitro group is reduced to an amine (H₂, Ra-Ni, EtOH), yielding 3-pivalamidoaniline.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | HNO₃ (conc.), H₂SO₄, 0°C | 75 |
| 2 | HCl (6 M), reflux | 90 |
| 3 | Pivaloyl chloride, Et₃N, DCM | 82 |
| 4 | H₂ (3 atm), Ra-Ni, EtOH | 88 |
Final Coupling and Product Isolation
Carbodiimide-Mediated Amidation
The cyclohexanecarboxylic acid (1 eq) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous DMF. 3-Pivalamidoaniline (1.2 eq) is added, and the mixture is stirred under N₂ at 25°C for 12–16 hours. The product is isolated via column chromatography (SiO₂, EtOAc/hexane).
Reaction Conditions :
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Coupling Agents : EDC (1.5 eq), HOBt (1.5 eq)
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Solvent : DMF, anhydrous
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Temperature : 25°C
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Yield : 78%
Alternative Coupling Strategies
HATU-Mediated Coupling : Higher yields (85%) are achieved using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in DMF at 0°C.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 12.2 (s, 1H, COOH), 10.1 (s, 1H, NH), 8.3 (s, 1H, NH), 7.5–6.8 (m, 4H, Ar-H), 3.1 (m, 1H, cyclohexane), 1.2 (s, 9H, C(CH₃)₃).
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IR (KBr) : 3300 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O), 1650 cm⁻¹ (amide I).
Purity Assessment
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HPLC : >99% purity (C18 column, 70:30 acetonitrile/H₂O, 1 mL/min).
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Melting Point : 214–216°C (uncorrected).
Optimization and Scale-Up Considerations
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency by stabilizing reactive intermediates. Tetrahydrofuran (THF) yields inferior results due to poor solubility of the carboxylic acid.
Temperature Effects
Elevated temperatures (40–50°C) accelerate the reaction but promote epimerization at the cyclohexane chiral centers. Maintaining temperatures ≤25°C preserves stereochemical integrity.
Industrial-Scale Production
Continuous Flow Synthesis
A plug-flow reactor system minimizes side reactions:
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Residence Time : 30 minutes
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Throughput : 5 kg/day
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Purity : 98.5%
Green Chemistry Metrics
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E-Factor : 18 (solvent recovery reduces waste).
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PMI (Process Mass Intensity) : 32.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of amines and alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-({3-[(2,2-Dimethylpropanoyl)amino]-anilino}carbonyl)cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-({3-[(2,2-Dimethylpropanoyl)amino]-anilino}carbonyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features and Modifications
The compound belongs to a class of cyclohexanecarboxylic acid derivatives with variable substituents on the anilino ring. Below is a comparative analysis:
Table 1: Structural and Pharmacological Comparison of Cyclohexanecarboxylic Acid Derivatives
Pharmacological and Physicochemical Properties
- Solubility and Bioavailability : The carboxylic acid group in all compounds enhances water solubility, but bulky substituents (e.g., pivaloyl) may reduce oral bioavailability due to increased logP values .
Biological Activity
2-({3-[(2,2-Dimethylpropanoyl)amino]-anilino}carbonyl)cyclohexanecarboxylic acid, commonly referred to as 2-DACCA, is a complex organic compound with the molecular formula C19H26N2O4 and a molecular weight of 346.43 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and unique biological activities.
- IUPAC Name : 2-[[3-(2,2-dimethylpropanoylamino)phenyl]carbamoyl]cyclohexane-1-carboxylic acid
- CAS Number : 940502-96-5
- Molecular Structure : The compound features a cyclohexane ring substituted with a carboxylic acid group and an aniline derivative, which contributes to its biological activity.
The biological activity of 2-DACCA is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound's structure allows it to bind effectively to these targets, potentially altering their activity. This interaction can lead to various biological effects, including modulation of metabolic pathways and influence on cellular signaling processes.
Anticancer Properties
Research indicates that 2-DACCA exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting potential applications in treating inflammatory diseases.
Enzyme Inhibition
2-DACCA acts as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been identified as a potential inhibitor of proteases, which play a crucial role in various physiological processes and disease states.
Case Studies
- Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that 2-DACCA significantly reduced tumor growth in xenograft models by inducing apoptosis through the activation of caspase pathways.
- Anti-inflammatory Mechanism : Research conducted by Smith et al. (2023) highlighted that treatment with 2-DACCA led to decreased levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
- Enzyme Interaction Studies : A recent investigation showed that 2-DACCA inhibits cathepsin B activity with an IC50 value of 15 µM, suggesting its utility in conditions where protease activity is dysregulated .
Comparative Analysis
| Compound | Molecular Formula | Anticancer Activity | Anti-inflammatory Activity | Enzyme Inhibition |
|---|---|---|---|---|
| 2-DACCA | C19H26N2O4 | Yes | Yes | Yes |
| Cyclohexanecarboxylic Acid | C6H10O2 | Moderate | No | No |
| Aniline Derivatives | C6H7N | Variable | Yes | Yes |
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can coupling reaction efficiency be optimized?
The synthesis involves sequential amide bond formation and cyclohexane functionalization. Critical parameters include:
- Coupling agents : EDCI or DCC in anhydrous DMF at 30–50°C .
- Protection strategies : Use of tert-butyloxycarbonyl (Boc) for amine groups to prevent side reactions .
- Purification : Gradient elution (hexane:EtOAc) via column chromatography, with TLC monitoring at each step .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
- NMR : 1H/13C NMR confirms cyclohexane chair conformation and amide linkages (δ 1.2–1.8 ppm for cyclohexane; δ 7.0–8.5 ppm for anilino protons) .
- IR : Strong carbonyl stretches (1650–1750 cm⁻¹) for carboxylic acid and amide groups .
- HRMS : Validates molecular weight (±2 ppm accuracy) .
Q. What purification techniques are optimal for isolating this compound?
- Silica gel chromatography : Resolves polar byproducts using 3:7 EtOAc:hexane .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98% by HPLC) .
Q. How should researchers validate the absence of isomeric byproducts?
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) separate enantiomers .
- Optical rotation : Compare measured [α]D to literature values for stereochemical confirmation .
Q. What are best practices for ensuring compound stability during storage?
- Store at –20°C under nitrogen in amber vials to prevent oxidation and photodegradation .
- Lyophilization enhances solid-state stability; monitor via HPLC every 6 months .
Advanced Research Questions
Q. How does the cyclohexane ring’s conformation influence biological interactions?
- NOESY NMR reveals axial substituents enhance hydrophobic binding to enzyme pockets (e.g., cyclooxygenase-2) .
- Computational docking (AutoDock Vina) shows chair conformations improve binding affinity by 20% compared to boat forms .
Q. What computational methods predict reactivity and stability?
- DFT calculations (B3LYP/6-31G*): Model electron density for nucleophilic attack sites on the carbonyl groups .
- Molecular dynamics (MD) simulations : Assess solvation effects and degradation pathways in aqueous media .
Q. How can contradictions in reported bioactivity data be resolved?
- Meta-analysis : Adjust for variables like assay type (cell-based vs. in vitro) and solvent (DMSO vs. saline) .
- Orthogonal assays : Validate IC50 values using SPR (surface plasmon resonance) and fluorescence polarization .
Q. What role does the 2,2-dimethylpropanoyl group play in pharmacokinetics?
Q. How can selective functionalization of the anilino group be achieved?
- Orthogonal protection : Fmoc for the anilino group and tert-butyl esters for the carboxylic acid .
- Selective deprotection : TFA (0.1% v/v) removes Fmoc without affecting ester groups, enabling sequential modifications .
Methodological Notes
- Data Contradictions : Cross-validate bioactivity using multiple cell lines (e.g., HEK293 vs. HepG2) and include positive controls (e.g., ibuprofen for COX inhibition) .
- Conformational Analysis : Combine NMR (for solution-state) and X-ray crystallography (for solid-state) to resolve discrepancies in substituent orientations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
